
2(5H)-Furanone, 3-(5-hexynyl)-5-methyl-, (5S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(5H)-Furanone, 3-(5-hexynyl)-5-methyl-, (5S)-: is a heterocyclic organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and are found in various natural products. This specific compound is characterized by its unique structure, which includes a furanone ring substituted with a hexynyl group and a methyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-hexynyl)-5-methyl-2(5H)-furanone can be achieved through multi-component reactions. One common method involves the reaction of aromatic amines, aldehydes, and acetylenic esters in the presence of a catalyst such as HY Zeolite nano-powder . This method is efficient and yields good results.
Industrial Production Methods: Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of cost-effective and environmentally friendly catalysts is crucial for industrial applications. The development of green chemistry approaches, such as using recyclable catalysts and minimizing waste, is also a focus in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions can convert the furanone ring into more saturated compounds.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the furanone ring.
Common Reagents and Conditions:
Oxidation: Atomic chlorine in the presence of oxygen.
Reduction: Hydrogenation using catalysts like Pd/C.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products:
Oxidation: Formic acid, maleic acid, phosgene.
Reduction: Saturated furanone derivatives.
Substitution: Functionalized furanone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2(5H)-Furanone derivatives are valuable intermediates in organic synthesis. They serve as building blocks for the synthesis of more complex molecules.
Biology: These compounds exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties .
Medicine: Due to their biological activities, furanone derivatives are explored for potential therapeutic applications, such as antiviral agents and anti-inflammatory drugs.
Industry: In the industrial sector, furanone derivatives are used in the synthesis of fine chemicals and pharmaceuticals. Their unique chemical properties make them suitable for various applications.
Wirkmechanismus
The mechanism of action of 2(5H)-Furanone, 3-(5-hexynyl)-5-methyl-, (5S)- involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
5-Hydroxy-2(5H)-furanone: Known for its high reactivity and use in organic synthesis.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®): An important aroma chemical with attractive flavor properties.
Uniqueness: 2(5H)-Furanone, 3-(5-hexynyl)-5-methyl-, (5S)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Eigenschaften
CAS-Nummer |
193948-90-2 |
|---|---|
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
(2S)-4-hex-5-ynyl-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C11H14O2/c1-3-4-5-6-7-10-8-9(2)13-11(10)12/h1,8-9H,4-7H2,2H3/t9-/m0/s1 |
InChI-Schlüssel |
AJJJJAKNETUBKK-VIFPVBQESA-N |
Isomerische SMILES |
C[C@H]1C=C(C(=O)O1)CCCCC#C |
Kanonische SMILES |
CC1C=C(C(=O)O1)CCCCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


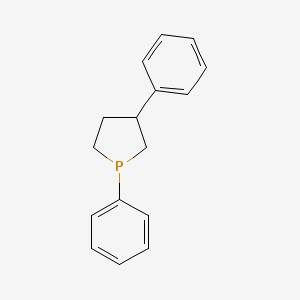
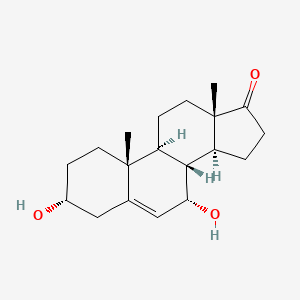
![N-[3-Methyl-6-(4-methylanilino)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-methylphenyl)urea](/img/structure/B12574875.png)

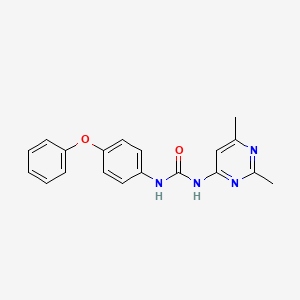
![6-(2-Methylphenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12574889.png)
![2-Naphthalenol, 3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]-](/img/structure/B12574897.png)
![Bicyclo[2.2.1]heptane-1,2-diamine](/img/structure/B12574905.png)

![Ethyl 5-[cyano(hydroxy)methyl]-2-ethoxybenzoate](/img/structure/B12574921.png)
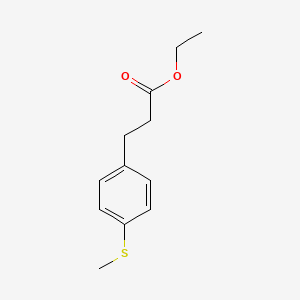
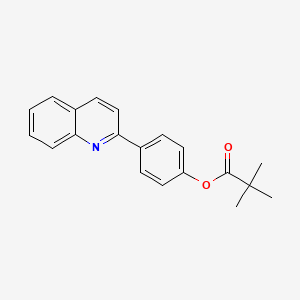
![(E)-1-[4-(Hexyloxy)phenyl]-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene](/img/structure/B12574941.png)

